

### **Data Presentation: Certificate of Analysis**

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Compound of Interest

Compound Name: L-Serine-13C3,15N

Cat. No.: B12055589

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The following table summarizes the typical quantitative data and specifications for L-Serine-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N, compiled from leading suppliers. These values represent the quality benchmarks for the product.

Parameter	Specification
Chemical Formula	HO¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H[4]
Molecular Weight	109.06 g/mol [4]
Isotopic Purity (¹³C)	≥ 98-99 atom %
Isotopic Purity (15N)	≥ 98-99 atom %
Chemical Purity	≥ 95-98%
Appearance	White to off-white solid
Melting Point	Approx. 222 °C (decomposes)
Optical Rotation ([α]25/D)	+14.6° (c = 2 in 1 M HCl)
Mass Shift	M+4
CAS Number	202407-34-9

#### **Experimental Protocols**

Rigorous analytical testing ensures the identity, purity, and isotopic enrichment of L-Serine-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N. The following are detailed methodologies for key qualifying experiments.



## Isotopic Purity and Mass Verification by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct mass shift due to isotopic labeling and for quantifying the level of enrichment.

- Objective: To verify the molecular weight of L-Serine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N and determine the isotopic enrichment of <sup>13</sup>C and <sup>15</sup>N.
- Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer is used.
- Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
- Methodology:
  - The prepared sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
  - Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]+.
  - A full scan mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
  - The resulting spectrum is analyzed to identify the peak corresponding to the labeled L-Serine (expected m/z around 110.07) and any peak corresponding to the unlabeled analogue (expected m/z around 106.04).
  - The isotopic distribution is examined to confirm the incorporation of three <sup>13</sup>C atoms and one <sup>15</sup>N atom.
  - The atom percent enrichment is calculated by comparing the peak intensities of the labeled species to the unlabeled species.

# Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides unambiguous confirmation of the molecular structure and the specific positions of the isotopic labels.

- Objective: To confirm the chemical structure of L-Serine and verify the positions of the <sup>13</sup>C and <sup>15</sup>N labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D<sub>2</sub>O).
- Methodology:
  - <sup>1</sup>H NMR: A standard proton NMR spectrum is acquired. While the basic structure is confirmed, the key information comes from the coupling between <sup>1</sup>H and the labeled nuclei.
  - <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C NMR spectrum is acquired. Three distinct signals corresponding to the three carbon atoms are expected, confirming the full labeling.
  - <sup>15</sup>N NMR: A <sup>1</sup>H-<sup>15</sup>N Heteronuclear Single Quantum Coherence (HSQC) experiment is often performed. This 2D experiment shows a correlation peak between the nitrogen atom and the protons attached to it, confirming the <sup>15</sup>N label on the amine group.
  - Analysis: The chemical shifts and coupling constants in all spectra are analyzed to ensure they are consistent with the structure of L-Serine and the specific isotopic labeling pattern.

## Chemical and Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity (presence of other compounds) and the enantiomeric purity (presence of D-Serine).

- Objective: To quantify the chemical purity of the L-Serine sample and determine the percentage of the L-enantiomer.
- Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

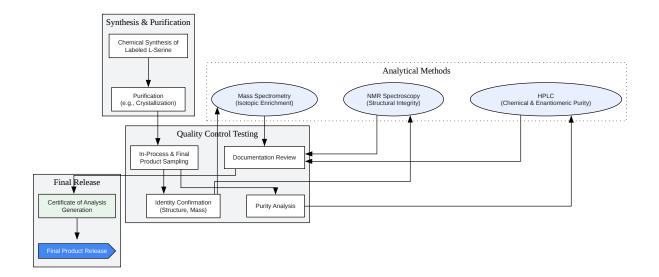


- Methodology for Chemical Purity (Reversed-Phase HPLC):
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile is employed.
  - Detection: As serine lacks a strong chromophore, pre-column derivatization with a UVactive agent like o-phthaldialdehyde (OPA) may be required for sensitive UV detection.
     Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be used.
  - Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of L-Serine by the total area of all peaks.
- Methodology for Enantiomeric Purity (Chiral HPLC):
  - Derivatization: The sample is derivatized with a chiral reagent (e.g., Marfey's reagent or
     OPA with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.
  - Column: A standard C18 column is used to separate the resulting diastereomers.
  - Detection: A fluorescence or UV detector is used, depending on the derivatizing agent.
  - Analysis: The chromatogram is analyzed to separate the peaks corresponding to the L-Serine and D-Serine derivatives. The enantiomeric excess is calculated from the respective peak areas.

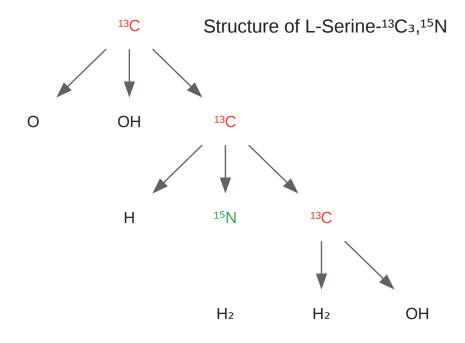
### **Mandatory Visualizations**

The following diagrams illustrate the quality control workflow and the labeled chemical structure of L-Serine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N.









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